molecular formula C21H26N2O3S B3016578 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 922115-45-5

2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide

Cat. No.: B3016578
CAS No.: 922115-45-5
M. Wt: 386.51
InChI Key: AGXWOZSLHIVABD-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Scientific Research Applications

2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Future Directions

Given the presence of the 3,4-dihydroisoquinoline moiety, this compound could be of interest in the development of new pharmaceuticals . Further studies would be needed to explore its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide typically involves multiple steps:

    Formation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride: This can be achieved by reacting 1,2,3,4-tetrahydroisoquinoline with chlorosulfonic acid under controlled conditions.

    Preparation of 2-phenylbutanamide: This involves the acylation of 2-phenylbutanoic acid with ammonia or an amine.

    Coupling Reaction: The final step involves coupling 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride with 2-phenylbutanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,2,3,4-tetrahydroisoquinoline: A simpler analog lacking the sulfonyl and butanamide groups.

    N-(2-phenylethyl)butanamide: Lacks the tetrahydroisoquinoline moiety.

Uniqueness

2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is unique due to the presence of both the sulfonyl and butanamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-20(18-9-4-3-5-10-18)21(24)22-13-15-27(25,26)23-14-12-17-8-6-7-11-19(17)16-23/h3-11,20H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXWOZSLHIVABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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